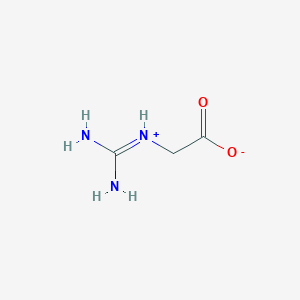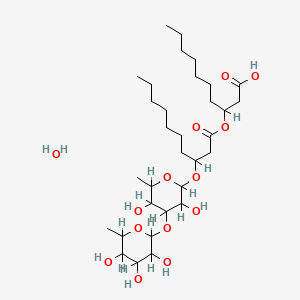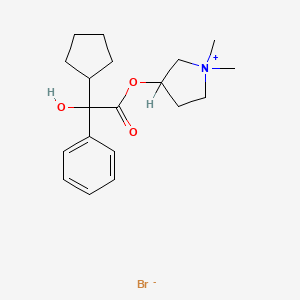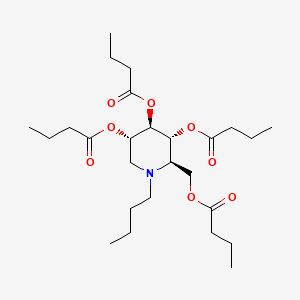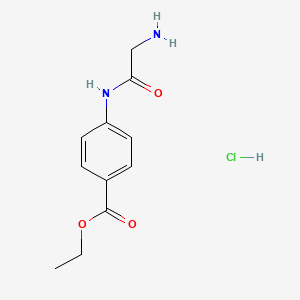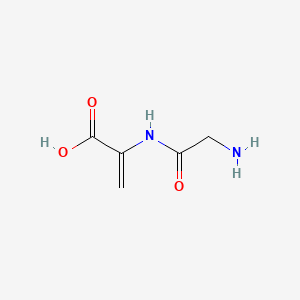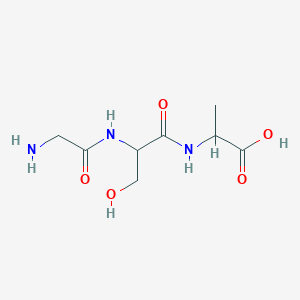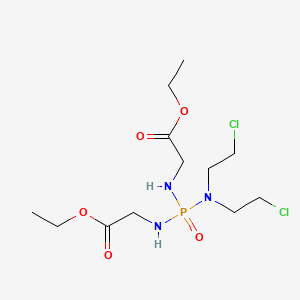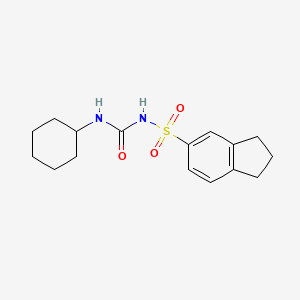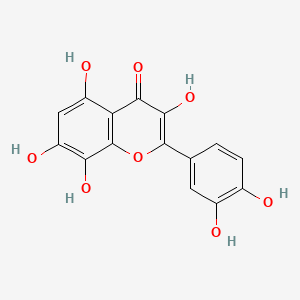
Gossypetin
描述
科学研究应用
金丝桃素具有广泛的科学研究应用:
化学: 用作合成其他类黄酮和相关化合物的先驱.
生物学: 研究其抗氧化、抗炎和抗菌特性.
医学: 研究其在治疗糖尿病、癌症和神经退行性疾病等疾病方面的潜在治疗效果.
工业: 用于开发天然染料、化妆品和营养品.
作用机制
金丝桃素通过各种分子靶标和途径发挥作用:
抗氧化活性: 金丝桃素清除自由基,并通过从其羟基中捐赠氢原子来减少氧化应激.
抗炎活性: 它调节炎症细胞因子的产生,例如白介素-6 和肿瘤坏死因子-α.
抗菌活性: 金丝桃素破坏细菌细胞膜并抑制病原菌的生长.
神经保护活性: 它增强小胶质细胞吞噬β-淀粉样蛋白的活性,减少脑中淀粉样蛋白斑块的积累.
生化分析
Biochemical Properties
Gossypetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase . These interactions are primarily characterized by the modulation of enzyme activities, leading to enhanced anti-oxidant defense mechanisms. This compound also interacts with reactive oxygen species, reducing their concentration and mitigating oxidative stress .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to improve spatial learning and memory by decreasing amyloid-beta deposition in the hippocampus and cortex . This compound influences cell function by enhancing microglial phagocytic activity, reducing gliosis, and increasing the population of major histocompatibility complex class II positive microglia . Additionally, this compound modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . It also induces changes in gene expression, particularly in microglial subpopulations, enhancing their phagocytic activity and reducing pathogenic properties . These molecular interactions underpin the therapeutic potential of this compound in neurodegenerative diseases and other conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound treatment has shown stability and sustained efficacy in improving spatial learning and memory over a 13-week period . Long-term effects include enhanced microglial activity and reduced amyloid-beta deposition, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to improve cognitive function and reduce oxidative stress . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization . Threshold effects and dose-response relationships are critical considerations in the development of this compound-based therapies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It influences metabolic flux and metabolite levels, contributing to its protective effects against oxidative damage and inflammation . The modulation of these pathways highlights the multifaceted role of this compound in cellular metabolism and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its bioavailability and therapeutic efficacy, ensuring that this compound reaches its target sites within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and proteins, enabling it to exert its biochemical effects effectively.
准备方法
合成路线和反应条件
金丝桃素可以通过多种方法合成。 一种常见的合成路线涉及使用类黄酮前体,如槲皮素,它经历羟基化反应,在特定位置引入额外的羟基 . 反应条件通常涉及使用强氧化剂和催化剂来促进羟基化过程。
工业生产方法
金丝桃素的工业生产通常涉及从天然来源中提取,例如玫瑰茄的花。 提取过程包括溶剂提取,然后进行纯化步骤,例如色谱法以分离纯形式的金丝桃素 .
化学反应分析
反应类型
金丝桃素会经历各种化学反应,包括:
常见试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 过渡金属催化剂,如钯和铂。
形成的主要产物
氧化: 醌。
还原: 二氢黄酮醇。
取代: 各种具有改变的生物活性的取代黄酮醇。
相似化合物的比较
金丝桃素与其他类黄酮相似,例如槲皮素、山奈酚和杨梅素。 它由于其额外的羟基而具有独特的性质:
槲皮素: 金丝桃素有一个额外的羟基,这增强了其抗氧化和抗炎活性.
类似化合物
- 槲皮素
- 山奈酚
- 杨梅素
- 木犀草素
- 芹菜素
金丝桃素独特的结构和多种生物活性使其成为各种科学和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAGUMVDQQZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197631 | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-35-0 | |
| Record name | Gossypetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gossypetin exert its anti-atherosclerotic effects?
A1: this compound exhibits its anti-atherosclerotic effects through multiple mechanisms:
- Protection against endothelial cell injury: this compound protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []
- Inhibition of VSMC proliferation and migration: this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []
Q2: What is the role of autophagy in this compound’s protective effects against ox-LDL-induced injury?
A2: this compound promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes this compound's protective effects, further supporting autophagy's crucial role in this process. []
Q3: How does this compound modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?
A3: this compound acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []
Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?
A4: this compound (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]
Q5: Does this compound exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?
A5: Based on the provided research, this compound itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.
Q6: How has computational chemistry been employed to understand this compound's interactions with biological targets?
A7: Computational studies, particularly molecular docking, have been instrumental in elucidating this compound's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that this compound derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to this compound itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that this compound binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that this compound might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that this compound could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []
Q7: How do structural modifications of this compound influence its biological activity?
A8: Structure-activity relationship (SAR) studies, particularly on this compound derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of this compound with phenolic acyl groups, especially 3,7,4'-trimethylthis compound of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and this compound, is crucial for selective inhibition of PIM-1 kinase. []
Q8: Are there any specific formulation strategies mentioned to improve this compound’s stability, solubility, or bioavailability?
A9: While the provided research doesn't delve into specific formulation strategies for this compound, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []
Q9: What is the current understanding of this compound's safety profile, potential toxicity, and long-term effects?
A10: While preliminary studies suggest that this compound exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


